

# Application Notes and Protocols: Radiolabeling of ETN029 with Indium-111

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ETN029    |           |
| Cat. No.:            | B15604173 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

ETN029 is a macrocyclic peptide derivative that demonstrates high affinity and specificity for Delta-like ligand 3 (DLL3), a protein expressed on the surface of neuroendocrine neoplasms such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC)[1][2]. Due to its selective tumor targeting, ETN029 is a promising candidate for radioligand therapy and diagnostics. When chelated with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), ETN029 can be radiolabeled with various radionuclides. Labeling with Indium-111 (111In) allows for in vivo imaging using single-photon emission computed tomography (SPECT), which is valuable for assessing tumor targeting, biodistribution, and patient selection for therapy[3][4]. This document provides a detailed protocol for the radiolabeling of DOTA-conjugated ETN029 with 111InCl3.

#### Mechanism of Action:

**ETN029** targets DLL3, an atypical Notch ligand, which is selectively upregulated on the cell surface of certain solid tumors[2]. Upon binding to DLL3, **ETN029** is internalized by the tumor cells. When labeled with a radionuclide like <sup>111</sup>In, it allows for the visualization of DLL3-expressing tumors. The theranostic potential of **ETN029** is realized by labeling it with therapeutic isotopes such as Actinium-225 (<sup>225</sup>Ac), which delivers cytotoxic radiation directly to the tumor cells[1][2][4]. A Phase I clinical trial is currently evaluating the safety and efficacy of [<sup>225</sup>Ac]Ac-**ETN029**, with [<sup>111</sup>In]In-**ETN029** used for imaging[5][6][7].



**Experimental Protocols** 

**Materials and Reagents** 

| Reagent/Material         | Supplier            | Grade                      | Notes                                             |
|--------------------------|---------------------|----------------------------|---------------------------------------------------|
| DOTA-ETN029              | Custom Synthesis    | >95% Purity                | Store at -20°C                                    |
| 111InCl₃ Solution        | Commercial Supplier | Radiopharmaceutical        | In 0.05 M HCl                                     |
| Sodium Acetate Buffer    | Sigma-Aldrich       | Molecular Biology          | 0.1 M, pH 4.5                                     |
| Metal-Free Water         | Fisher Scientific   | HPLC Grade                 |                                                   |
| C18 Sep-Pak<br>Cartridge | Waters              | For purification           |                                                   |
| Ethanol                  | Decon Labs          | ACS Grade                  | For cartridge conditioning                        |
| Saline                   | Baxter              | 0.9% NaCl, Sterile         | For final formulation                             |
| Radio-TLC Strips         | Agilent             | iTLC-SG                    | For quality control                               |
| Mobile Phase (TLC)       | VWR                 | ACS Grade                  | 0.1 M Citrate Buffer,<br>pH 6.0                   |
| HPLC System              | Agilent/Waters      | With radiodetector         |                                                   |
| C18 HPLC Column          | Phenomenex/Waters   | Analytical & Semi-<br>Prep | _                                                 |
| Mobile Phase (HPLC)      | Fisher Scientific   | HPLC Grade                 | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |

# **Radiolabeling Workflow**





Click to download full resolution via product page

Caption: Workflow for the radiolabeling of **ETN029** with Indium-111.



### **Detailed Radiolabeling Procedure**

- · Preparation:
  - Allow all reagents to come to room temperature.
  - Reconstitute lyophilized DOTA-ETN029 in metal-free water to a concentration of 1 mg/mL.
  - Prepare a reaction vial by adding 10 μg of DOTA-ETN029.
- · Radiolabeling Reaction:
  - $\circ$  To the reaction vial containing DOTA-**ETN029**, add 100 µL of 0.1 M sodium acetate buffer (pH 4.5).
  - Carefully add 5-10 mCi (185-370 MBq) of ¹¹¹¹InCl₃ solution to the vial.
  - Gently mix the solution.
  - Incubate the reaction mixture at 85-95°C for 15-30 minutes.
- Purification:
  - Following incubation, allow the reaction to cool to room temperature.
  - Activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of metal-free water.
  - Load the reaction mixture onto the conditioned C18 Sep-Pak cartridge.
  - Wash the cartridge with 5-10 mL of metal-free water to remove unchelated <sup>111</sup>In.
  - Elute the [111]In-**ETN029** with a small volume (0.5-1 mL) of 50% ethanol in saline.
  - The final product is then diluted with sterile saline for injection to reduce the ethanol concentration.

### **Quality Control**



- 1. Radiochemical Purity via Radio-TLC:
- Stationary Phase: iTLC-SG glass microfiber chromatography paper.
- Mobile Phase: 0.1 M citrate buffer, pH 6.0.
- Procedure:
  - Spot a small amount of the final product onto a TLC strip.
  - Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
  - Allow the solvent front to migrate near the top of the strip.
  - Determine the distribution of radioactivity using a radio-TLC scanner.
- Expected Results:
  - $[^{111}In]In$ -**ETN029** remains at the origin (Rf = 0.0).
  - Free <sup>111</sup>In migrates with the solvent front (Rf = 1.0).
- Acceptance Criteria: Radiochemical purity should be ≥95%.
- 2. Radiochemical Purity via Radio-HPLC:
- System: HPLC equipped with a UV detector and a radioactivity detector.
- Column: C18 reverse-phase, 4.6 x 250 mm, 5 μm.
- Mobile Phase:
  - A: 0.1% Trifluoroacetic acid (TFA) in water.
  - B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 95% A / 5% B to 20% A / 80% B over 20 minutes.
- Flow Rate: 1 mL/min.



#### Procedure:

- Inject a small volume of the final product.
- Monitor the chromatogram from both the UV and radioactivity detectors.
- Expected Results: A major peak corresponding to [111In]In-**ETN029** should be observed, well-separated from any free 111In or other impurities.
- Acceptance Criteria: Radiochemical purity should be ≥95%.

| Quality Control Test | Method     | Specification                          |
|----------------------|------------|----------------------------------------|
| Radiochemical Purity | Radio-TLC  | ≥ 95%                                  |
| Radiochemical Purity | Radio-HPLC | ≥ 95%                                  |
| рН                   | pH strip   | 5.0 - 6.5                              |
| Visual Inspection    | Naked eye  | Clear, colorless, free of particulates |

## **Signaling Pathway and Cellular Interaction**





Click to download full resolution via product page

Caption: Cellular binding and internalization of [111In]In-ETN029.

### **Stability Studies**

The stability of the final radiolabeled product is crucial for its clinical application. Stability should be assessed in the final formulation buffer and in human serum at 37°C.

| Time Point | Stability in Saline at RT (%) | Stability in Human Serum<br>at 37°C (%) |
|------------|-------------------------------|-----------------------------------------|
| 1 hour     | > 98                          | > 95                                    |
| 4 hours    | > 98                          | > 95                                    |
| 24 hours   | > 95                          | > 90                                    |



### Protocol for Stability Assessment:

- Incubate an aliquot of the final [111]In-ETN029 product in sterile saline at room temperature and another aliquot in human serum at 37°C.
- At designated time points (e.g., 1, 4, and 24 hours), take a sample from each incubation.
- For the serum sample, precipitate proteins by adding an equal volume of cold acetonitrile, centrifuge, and analyze the supernatant.
- Analyze the samples by radio-HPLC to determine the percentage of intact radiolabeled peptide.

These protocols provide a comprehensive framework for the successful radiolabeling of **ETN029** with <sup>111</sup>In for preclinical and clinical research. Adherence to these guidelines is essential for ensuring the quality and consistency of the radiopharmaceutical product.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ETN029: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 3. ETN029 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. drughunter.com [drughunter.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors [ctv.veeva.com]
- 7. novartis.com [novartis.com]







• To cite this document: BenchChem. [Application Notes and Protocols: Radiolabeling of ETN029 with Indium-111]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604173#etn029-radiolabeling-protocol-with-111in]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com